![molecular formula C32H36N2 B7778227 Dibenzyl[3-(dibenzylamino)butan-2-yl]amine](/img/structure/B7778227.png)
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine is an organic compound characterized by its complex structure, which includes multiple benzyl groups attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl[3-(dibenzylamino)butan-2-yl]amine typically involves multi-step organic reactions. One common method includes the alkylation of dibenzylamine with a suitable alkyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the benzyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Dibenzyl[3-(dibenzylamino)butan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzylamine: A simpler compound with two benzyl groups attached to a central amine.
N,N-Dibenzylamine: Similar structure but with different substitution patterns.
Benzylamine: Contains a single benzyl group attached to an amine.
Uniqueness
Dibenzyl[3-(dibenzylamino)butan-2-yl]amine is unique due to its complex structure, which provides distinct chemical properties and reactivity compared to simpler amines. Its multiple benzyl groups and central amine make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-N,2-N,3-N,3-N-tetrabenzylbutane-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2/c1-27(33(23-29-15-7-3-8-16-29)24-30-17-9-4-10-18-30)28(2)34(25-31-19-11-5-12-20-31)26-32-21-13-6-14-22-32/h3-22,27-28H,23-26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEVHUCAZXURPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione](/img/structure/B7778167.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzenecarbothioamide](/img/structure/B7778171.png)
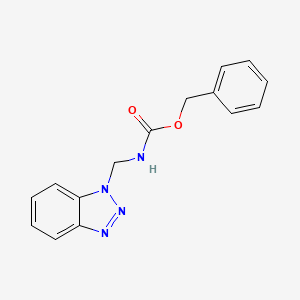
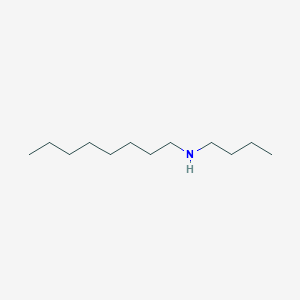
![1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol](/img/structure/B7778194.png)
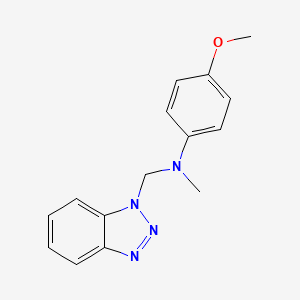
![1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)pentyl]-1H-1,2,3-benzotriazole](/img/structure/B7778203.png)
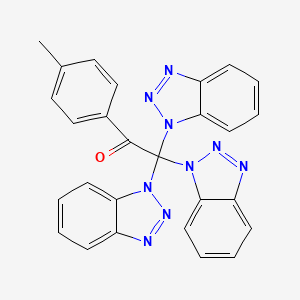
![1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-phenyl-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole](/img/structure/B7778214.png)
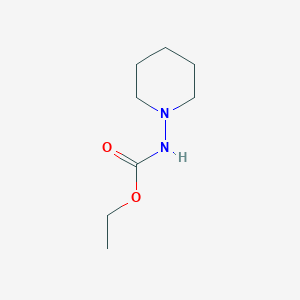
![3,5-Di-tert-butyl-N-{2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanethioamido]ethyl}-4-hydroxybenzene-1-carbothioamide](/img/structure/B7778239.png)
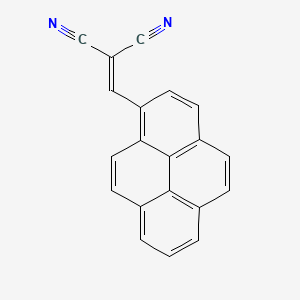
![[(2-Nitrophenyl)methyl]triphenylphosphanium chloride](/img/structure/B7778243.png)
